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molecular formula C8H7FO B1329501 2-Fluoroacetophenone CAS No. 450-95-3

2-Fluoroacetophenone

Cat. No. B1329501
M. Wt: 138.14 g/mol
InChI Key: YOMBUJAFGMOIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583154B1

Procedure details

A mixture of 2-bromoacetophenone (Aldrich Chemical Company) (5.42 g, 27.3 mmol), KF (6.32 g, 0.11 mol) and 18-crown-6 (3.61 g, 13.7 mmol) in CH3CN (150 mL) was heated at 90° C. for 16 h under a N2 atmosphere. Heating was discontinued and the mixture was allowed to cool to room temperature. The mixture was diluted with H2O (300 mL) and EtOAc (400 mL) and transferred to a separatory funnel. The organic solution was separated, washed with H2O (2×300 mL), saturated NaCl (300 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The resulting crude ketone (3.02 g) was used without further purification (see Gregory et al. J. Med. Chem. 1990, 33 (9), 2569).
Quantity
5.42 g
Type
reactant
Reaction Step One
Name
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[F-:11].[K+].C1OCCOCCOCCOCCOCCOC1>CC#N.O.CCOC(C)=O>[F:11][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5.42 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
6.32 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
3.61 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic solution was separated
WASH
Type
WASH
Details
washed with H2O (2×300 mL), saturated NaCl (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude ketone (3.02 g) was used without further purification (see Gregory et al. J. Med. Chem. 1990, 33 (9), 2569)

Outcomes

Product
Name
Type
Smiles
FCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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